

Synonyms for "1-(2-Chloro-4-nitrophenyl)piperazine"

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Compound of Interest

Compound Name: 1-(2-Chloro-4-nitrophenyl)piperazine

Cat. No.: B040364

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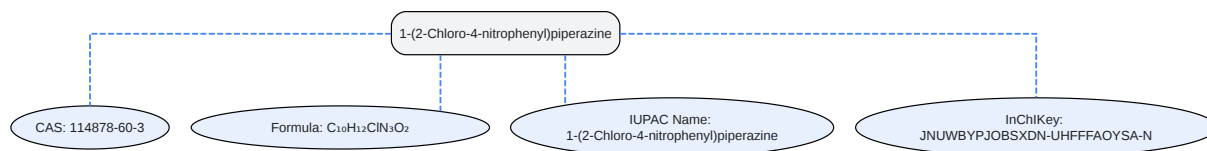
An In-Depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)piperazine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with arylpiperazine scaffolds. We will delve into the essential chemical informatics, physicochemical properties, synthetic pathways, and strategic applications of **1-(2-Chloro-4-nitrophenyl)piperazine**, a key building block in modern medicinal chemistry. Our focus is on providing not just data, but also the underlying scientific rationale to empower informed experimental design and application.

Chemical Identity and Nomenclature

1-(2-Chloro-4-nitrophenyl)piperazine is a substituted arylpiperazine. The aryl group is functionalized with both a chloro and a nitro moiety, making it an activated and versatile intermediate for further chemical modification. Correctly identifying this compound through its various synonyms and registry numbers is the foundational step for any research endeavor.

The core structure and its primary identifiers are logically interconnected, providing a clear framework for its identification in databases and literature.



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Caption: Relationship between the common name and key chemical identifiers.

Table 1: Chemical Identifiers

Identifier	Value	Source
Primary Name	1-(2-Chloro-4-nitrophenyl)piperazine	[1][2]
CAS Number	114878-60-3	[1][2][3]
Molecular Formula	C ₁₀ H ₁₂ ClN ₃ O ₂	[1][4]
Molecular Weight	241.68 g/mol	[2][3][4]
IUPAC Name	1-(2-chloro-4-nitrophenyl)piperazine	N/A
InChI Key	JNUWBYPJOBSXDN-UHFFFAOYSA-N	[5]
SMILES	<chem>Clc1c(ccc(c1)[O-])N2CCNCC2</chem>	[5]

Table 2: Common Synonyms and Catalog Identifiers

Synonym	Source
(2-Chloro-4-nitrophenyl)piperazine	[1]
EU-0035959	[1]
ZERO/006480	[1]
BAS 00805288	[1]
MLS000689042	[1]
VBP00403	[5]
MFCD00640776	[4]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for designing reaction conditions, purification strategies, and formulation approaches. The data below, derived from commercial supplier technical sheets and predictive models, provides a baseline for experimental planning.

Table 3: Physicochemical Data

Property	Value	Notes	Source
Physical Form	Solid	Light yellow to yellow solid	[1] [5]
Melting Point	105 °C	Experimental	[1]
Boiling Point	411.0 ± 45.0 °C	Predicted	[1]
Density	1.331 ± 0.06 g/cm ³	Predicted	[1]
pKa	8.53 ± 0.10	Predicted (strongest basic)	[1]
Storage	Room temperature, protect from light	[1] [4]	

The Strategic Role of Arylpiperazines in Drug Discovery

The arylpiperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. [6] This designation is due to its remarkable versatility and its presence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS). [6] These compounds are known to interact with a range of aminergic G protein-coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors. [6][7]

Key Therapeutic Areas for Arylpiperazine-Based Drugs:

- Psychiatry: Schizophrenia, depression, and anxiety (e.g., Aripiprazole, Trazodone, Buspirone). [1]
- Neurology: Parkinson's disease and sleep disorders. [6]
- Oncology: Recent research has highlighted the potential of arylpiperazines as scaffolds for anticancer agents. [2][7]
- Other Indications: Antihistamine, anti-inflammatory, and antihypertensive activities have also been reported. [7]

1-(2-Chloro-4-nitrophenyl)piperazine serves as an ideal starting material or intermediate for synthesizing novel drug candidates within these classes. Its structure provides three key points for diversification:

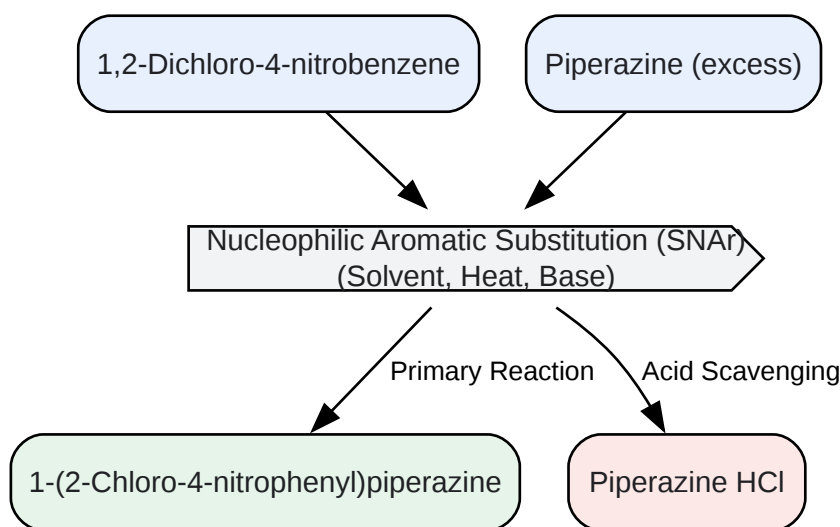
- The Secondary Amine: The nitrogen at the 4-position of the piperazine ring is a nucleophilic handle for adding various side chains and pharmacophores, a common strategy in developing long-chain arylpiperazines. [8]
- The Nitro Group: The nitro group can be readily reduced to an aniline derivative. This introduces a new reactive site, allowing for the construction of amides, sulfonamides, or further heterocyclic rings.
- The Chloro Group: The chlorine atom can be displaced or used as a handle for cross-coupling reactions, although this is often more challenging than modifying the other positions.

Synthesis Pathway and Reaction Mechanism

The most direct and industrially relevant method for synthesizing N-arylpiperazines from electron-deficient arenes is through Nucleophilic Aromatic Substitution (S_NAr).[5] This mechanism is particularly effective for **1-(2-Chloro-4-nitrophenyl)piperazine**.

Causality of the Reaction: The synthesis relies on the reaction between piperazine and an activated aromatic halide. The key to this reaction's success is the "activation" of the phenyl ring by the strongly electron-withdrawing nitro group (-NO₂).

- **Activation:** The nitro group, positioned para to the chlorine atom at C-1 in the precursor (1,2-dichloro-4-nitrobenzene), powerfully withdraws electron density from the aromatic ring through resonance and inductive effects.
- **Nucleophilic Attack:** This electron deficiency makes the carbon atom bonded to the chlorine (C-1) highly electrophilic and susceptible to attack by a nucleophile, in this case, one of the nitrogen atoms of piperazine.
- **Formation of Meisenheimer Complex:** The attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization.
- **Leaving Group Departure:** The complex then collapses, expelling the chloride ion as the leaving group and re-establishing the aromaticity of the ring, yielding the final product. The chlorine at C-2 is meta to the nitro group and is therefore not significantly activated, ensuring regioselective substitution at the C-1 position.



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Caption: General workflow for the synthesis of the title compound via SNAr.

Generalized Experimental Protocol (SNAr)

This protocol is a representative example based on established SNAr chemistry and should be optimized for specific laboratory conditions.

- **Reactor Setup:** To a stirred solution of piperazine (3.0 to 5.0 molar equivalents) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP), add 1,2-dichloro-4-nitrobenzene (1.0 molar equivalent). The excess piperazine acts as both the nucleophile and the acid scavenger for the HCl generated. Alternatively, a non-nucleophilic base like K_2CO_3 or Et_3N (2.0 eq) can be used with a smaller excess of piperazine (1.1 eq).
- **Reaction:** Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water or ice-water. The product should precipitate as a solid.
- **Isolation:** Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess piperazine hydrochloride and residual solvent.

- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene) to yield the final product as a yellow solid. Purity should be confirmed by HPLC, ^1H NMR, and MS analysis.

Safety and Handling

Proper safety precautions are mandatory when handling this compound. The available data indicates it is an irritant and harmful if swallowed.

Table 4: Hazard Information

Hazard Type	GHS Statement	Precautionary Codes	Source
Acute Toxicity	H302: Harmful if swallowed	P264, P270, P301+P312	[1]
Skin/Eye Damage	H314: Causes severe skin burns and eye damage	P260, P280, P303+P361+P353	[1]
Organ Toxicity	H373: May cause damage to organs through prolonged or repeated exposure	P314	[1]
Aquatic Hazard	H410: Very toxic to aquatic life with long lasting effects	P273, P391	[1]

Handling Recommendations:

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.

- Store in a tightly sealed container in a dry, cool place, away from incompatible materials.

Structurally Related Compounds and Derivatives

The utility of **1-(2-Chloro-4-nitrophenyl)piperazine** is further demonstrated by the commercial availability of its derivatives, which serve as more advanced intermediates for specific synthetic targets.

- 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: This derivative blocks one of the reactive nitrogen atoms, directing further reactions to the aromatic ring.[\[9\]](#)[\[10\]](#)
- 1-(2-Chloro-4-nitrophenyl)-4-(phenylcarbonyl)piperazine: A benzoylated version, useful in multi-step syntheses where protection of the piperazine nitrogen is required.[\[11\]](#)
- tert-Butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate: The Boc-protected derivative is a cornerstone in modern organic synthesis, allowing for controlled, stepwise elaboration of complex molecules.

These derivatives underscore the role of the parent compound as a foundational scaffold upon which significant molecular complexity is built.

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